1-(Pyridin-2-yl)ethan-1-one-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

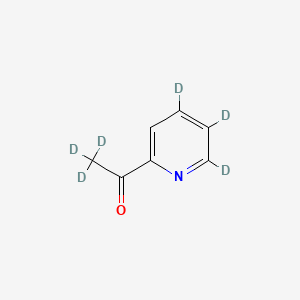

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

2,2,2-trideuterio-1-(4,5,6-trideuterio-2-pyridinyl)ethanone |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3/i1D3,2D,3D,5D |

InChI Key |

AJKVQEKCUACUMD-UGSMBFFPSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)ethan-1-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of the deuterated compound 1-(Pyridin-2-yl)ethan-1-one-d6. This document is intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Core Chemical Properties

This compound, also known as Methyl 2-pyridyl ketone-d6, is the deuterated analogue of 1-(pyridin-2-yl)ethan-1-one (2-acetylpyridine). The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight and alters the vibrational energy of the C-D bonds. This leads to the kinetic isotope effect, a phenomenon that is leveraged in various research applications.[1][2][3][]

Physicochemical Data

Quantitative data for this compound is not extensively published. Therefore, the data for its non-deuterated counterpart, 2-acetylpyridine, is provided for reference. It is anticipated that the physical properties of the deuterated compound will be very similar.

| Property | This compound | 1-(Pyridin-2-yl)ethan-1-one (Non-deuterated) |

| Molecular Formula | C₇HD₆NO | C₇H₇NO |

| Molecular Weight | 127.17 g/mol | 121.14 g/mol [5][6] |

| Appearance | Not specified (likely a liquid) | Pale yellow to brown clear liquid[7] |

| Boiling Point | Not specified | 188-189 °C[5][8] |

| Melting Point | Not specified | 8-10 °C[8] |

| Density | Not specified | 1.08 g/mL at 25 °C[5][8] |

| Refractive Index | Not specified | n20/D 1.521[5] |

| Solubility | Not specified | Soluble in water (170 g/L) and common organic solvents.[7] |

| CAS Number | Not explicitly found | 1122-62-9[5][6] |

Spectroscopic Data

Detailed spectroscopic data (NMR, MS) for this compound is not publicly available. The primary use of this compound as an internal standard in mass spectrometry suggests that its mass spectrum will show a distinct molecular ion peak at m/z 127.17. In ¹H NMR, the signals corresponding to the acetyl and pyridine (B92270) ring protons of the non-deuterated compound would be absent or significantly reduced.

Synthesis and Experimental Protocols

A plausible method for the synthesis of this compound is through the deuteration of 2-acetylpyridine. This process typically involves hydrogen-deuterium exchange reactions.

Synthesis of this compound

Principle: The synthesis is based on the deuteration of an acyl pyridine in the presence of a metal catalyst and a deuterium source, such as heavy water (D₂O), at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine 1-(Pyridin-2-yl)ethan-1-one with a suitable metal catalyst active for hydrogen exchange (e.g., platinum, palladium, or a supported catalyst).

-

Deuterium Source: Add an excess of heavy water (D₂O) to the reaction mixture to serve as the deuterium donor.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 100°C to 250°C. The optimal temperature and reaction time will depend on the chosen catalyst and desired level of deuteration.

-

Monitoring: The progress of the deuteration can be monitored by techniques such as NMR or mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled. The product can be extracted with a suitable organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by distillation or chromatography to yield this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer and an internal standard in metabolic and pharmacokinetic studies.

Kinetic Isotope Effect and Metabolic Studies

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step of a metabolic pathway. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for studying drug metabolism. By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can elucidate metabolic pathways and identify sites of metabolic lability.

Diagram illustrating the principle of the Kinetic Isotope Effect (KIE).

Internal Standard for Quantitative Analysis

Due to its identical chemical behavior to the non-deuterated form but distinct mass, this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow:

Workflow for the use of this compound as an internal standard.

Safety and Handling

The safety data for this compound is not specifically detailed. However, it should be handled with the same precautions as its non-deuterated analogue, 2-acetylpyridine, and pyridine. Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable tool for researchers in drug development and analytical chemistry. Its primary application as a tracer and internal standard is rooted in the predictable changes in its physicochemical properties upon deuteration. While specific experimental data for the deuterated compound is sparse, its properties can be inferred from its non-deuterated analogue. The methodologies for its synthesis and application are well-established, making it a readily accessible and useful compound for quantitative and mechanistic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 5. 2-乙酰基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 9. kishida.co.jp [kishida.co.jp]

- 10. utsi.edu [utsi.edu]

1-(Pyridin-2-yl)ethan-1-one-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated isotopologue of 1-(Pyridin-2-yl)ethan-1-one. This compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Compound Specifications

The physical and chemical properties of this compound are summarized below. This data is compiled from publicly available information from chemical suppliers.

| Property | Value |

| Synonyms | Methyl 2-pyridyl ketone-d6 |

| Molecular Formula | C₇HD₆NO |

| Molecular Weight | 127.17 g/mol |

| Chemical Structure | O=C(C1=NC([2H])=C([2H])C([2H])=C1)C([2H])([2H])[2H] |

| Storage Conditions | Recommended storage as per Certificate of Analysis; typically at room temperature in the continental US.[1][2] |

| Primary Applications | Tracer, Internal Standard for quantitative analysis (NMR, GC-MS, LC-MS).[2][3] |

Core Applications in Research and Drug Development

Deuterated compounds, such as this compound, are powerful tools in modern scientific research.[4] The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule without changing its fundamental structure.[4] This isotopic labeling is particularly useful in:

-

Metabolic and Pharmacokinetic Studies: Deuteration can affect the metabolic profiles and pharmacokinetics of drugs.[1] By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be slowed down. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to:

-

Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] An ideal internal standard has similar physicochemical properties to the analyte of interest, which helps to compensate for variations during sample preparation and analysis.[4]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of its non-deuterated analogue, 1-(Pyridin-2-yl)ethan-1-one, in a biological matrix.

Objective: To accurately quantify the concentration of 1-(Pyridin-2-yl)ethan-1-one in a plasma sample.

Materials:

-

1-(Pyridin-2-yl)ethan-1-one (analyte)

-

This compound (internal standard)

-

Blank plasma

-

Acetonitrile (B52724) (protein precipitation agent)

-

Water (for dilutions)

-

Formic acid (mobile phase modifier)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution with blank plasma to prepare calibration standards at a range of concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and study sample, add a fixed amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a fixed volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Develop a suitable chromatographic method to separate the analyte and internal standard.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Metabolic Pathway Elucidation

The following diagram illustrates the general principle of using deuterated compounds to trace metabolic pathways.

Caption: Tracing metabolic pathways using deuterated compounds.

Internal Standard Workflow for Quantitative Analysis

This diagram outlines the workflow for using a deuterated internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using an internal standard.

References

Technical Guide: Isotopic Purity of 1-(Pyridin-2-yl)ethan-1-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and analysis of 1-(Pyridin-2-yl)ethan-1-one-d6, with a core focus on the determination of its isotopic purity. This deuterated analog of 2-acetylpyridine (B122185) is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalysis and in metabolic studies. Ensuring high isotopic purity is critical for the accuracy and reliability of such applications.

Quantitative Isotopic Purity Data

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that are fully deuterated at the intended positions, as well as the distribution of other isotopic species. While a specific certificate of analysis for a single batch of this compound is not publicly available, the following table represents typical data obtained from mass spectrometric analysis of a highly enriched, commercially available deuterated compound. This data is presented to illustrate the expected isotopic distribution for a d6-labeled compound.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Designation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.1 |

| Mono-deuterated | d1 | < 0.1 |

| Di-deuterated | d2 | < 0.2 |

| Tri-deuterated | d3 | < 0.5 |

| Tetra-deuterated | d4 | < 1.5 |

| Penta-deuterated | d5 | ~ 5.0 - 10.0 |

| Hexa-deuterated | d6 | > 90.0 |

| Total Isotopic Purity | > 98% |

Note: The values presented are representative and may vary between different synthesis batches. For precise data, it is essential to refer to the certificate of analysis provided by the supplier for a specific lot.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of this compound and the subsequent analysis of its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of 2-acetylpyridine. A common method involves hydrogen-deuterium exchange in the presence of a suitable catalyst and a deuterium (B1214612) source.

Materials:

-

2-Acetylpyridine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 2-acetylpyridine in deuterium oxide, add a catalytic amount of sodium deuteroxide in D₂O.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the acetyl and pyridine (B92270) ring positions.

-

Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals at the targeted positions.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with anhydrous diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product using an appropriate technique, such as column chromatography or distillation, to obtain the final product with high chemical purity.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the protonated molecular ions of the different isotopic species ([M+H]⁺).

-

Analyze the resulting spectrum to determine the relative abundance of the ions corresponding to the d0 to d6 species.

-

Calculate the isotopic purity by expressing the abundance of the d6 species as a percentage of the total abundance of all isotopic species.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

¹H NMR:

-

Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated internal standard or a proton signal in the molecule that is not expected to be deuterated.

-

-

²H (Deuterium) NMR:

-

Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Acquire the ²H NMR spectrum.

-

The presence of signals corresponding to the deuterium atoms at the expected positions confirms the successful deuteration. The relative integration of these signals can provide information about the deuterium distribution.

-

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

1-(Pyridin-2-yl)ethan-1-one-d6 supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated analog of 1-(pyridin-2-yl)ethan-1-one. This compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is a stable, isotopically labeled compound where six hydrogen atoms have been replaced with deuterium.[1] This labeling provides a distinct mass signature, making it an ideal internal standard or tracer for quantitative analysis.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | Methyl 2-pyridyl ketone-d6 | [1][2][3] |

| Molecular Formula | C₇HD₆NO | [2][3] |

| Molecular Weight | 127.17 g/mol | [2][3] |

| Appearance | Solid or liquid | [4] |

| Storage Temperature | Inert atmosphere, 2-8°C | [4] |

Supplier Information

This compound is available from various chemical suppliers. A prominent supplier is MedChemExpress (MCE).[1][2][3][5][6]

| Supplier | Catalog Number |

| MedChemExpress | HY-Y0743S |

Applications in Research and Drug Development

The primary application of this compound stems from its nature as a heavy-isotope-labeled compound. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1][2][3]

Key Applications:

-

Tracer: This compound can be used as a tracer in various biological systems to study the metabolic fate of the parent compound.[2][3][6]

-

Internal Standard: Due to its distinct mass, it is an excellent internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Experimental Methodologies

While specific experimental protocols for this compound are not extensively published, a general methodology for its use as an internal standard in LC-MS-based quantitative analysis is outlined below.

General Protocol for Use as an Internal Standard in LC-MS

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte (1-(pyridin-2-yl)ethan-1-one) into the matrix of interest (e.g., plasma, urine).

-

Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.

-

-

Sample Preparation:

-

To the unknown biological samples, add the same fixed concentration of the this compound internal standard.

-

Perform necessary sample extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and unknown samples onto the LC-MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for utilizing this compound as an internal standard in a typical quantitative analysis experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and metabolic research. Its properties as a stable, isotopically labeled compound make it an invaluable internal standard for accurate and precise quantification of its non-labeled counterpart in complex biological matrices. The methodologies outlined in this guide provide a framework for its effective implementation in the laboratory.

References

An In-depth Technical Safety Guide for 1-(Pyridin-2-yl)ethan-1-one-d6

This technical guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-yl)ethan-1-one-d6.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of the non-deuterated analogue, pyridine. This data is essential for understanding the substance's behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C7H7NO (for non-deuterated) | [1] |

| Molecular Weight | 121.14 g/mol (for non-deuterated) | [1] |

| Boiling Point | 115 °C (239 °F) | |

| Melting Point | -42 °C (-44 °F) | |

| Density | 0.978 g/cm³ at 25 °C (77 °F) | |

| Flash Point | 41 °C (105.8 °F) | [2] |

| Autoignition Temperature | 475 °C (887 °F) | [2] |

| log Pow (Octanol/Water) | ca. 0.64 at 20 °C (68 °F) | |

| Appearance | Clear to amber liquid | [3] |

| Odor | Antiseptic | [3] |

Hazard Identification and Classification

The GHS classification for pyridine, a closely related and more thoroughly studied compound, provides a strong indication of the potential hazards associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapour[4][5] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin[4][5] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][5] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage[4] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[4] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[4] |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[4] |

| Specific target organ toxicity — single exposure | 1 | H370: Causes damage to organs[4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4] |

| Specific target organ toxicity — repeated exposure | 1 | H371: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, acute | 1 | H400: Very toxic to aquatic life[4] |

| Hazardous to the aquatic environment, chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[4] |

Signal Word: Danger[4]

Hazard Pictograms:

-

Flame

-

Corrosion

-

Exclamation Mark

-

Health Hazard

-

Environment

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols are not available for this compound. However, based on the hazard profile of related compounds, the following general procedures are recommended.

3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[4]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

3.2 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4] Use spark-proof tools and explosion-proof equipment.[5] Ground and bond containers when transferring material.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[5]

3.3 First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

3.4 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related processes.

Caption: Hazard Identification and Risk Assessment Workflow.

Caption: Chemical Spill Response Protocol.

References

- 1. 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) [lgcstandards.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chempoint.com [chempoint.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. fishersci.com [fishersci.com]

- 6. 1-(1-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanone, 98+% C11H10N2O, MW: 186.21 Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to the Isotopic Labeling of 1-(Pyridin-2-yl)ethan-1-one

This technical guide provides detailed methodologies for the isotopic labeling of 1-(Pyridin-2-yl)ethan-1-one, also known as 2-acetylpyridine (B122185), a versatile building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols for deuterium (B1214612), carbon-13, and nitrogen-15 (B135050) labeling. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to Isotopic Labeling of 1-(Pyridin-2-yl)ethan-1-one

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and enhance the analytical detection of compounds in complex matrices.[1] For 1-(Pyridin-2-yl)ethan-1-one, isotopic labeling with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can provide valuable insights in various research applications. Deuterium labeling can be used to study kinetic isotope effects and alter metabolic profiles, while ¹³C and ¹⁵N labeling are instrumental in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based structural and metabolic studies.[2][3]

Deuterium Labeling

Deuterium labeling of 1-(Pyridin-2-yl)ethan-1-one can be achieved through catalytic hydrogen-deuterium (H-D) exchange reactions. This method allows for the selective or extensive replacement of hydrogen atoms with deuterium.

Experimental Protocol: Catalytic H-D Exchange with D₂O

A common method for deuteration involves the use of a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source.[4][5] Another approach utilizes a heterometallic polyhydride complex to catalyze H-D exchange with deuterium gas (D₂).[6]

Materials:

-

1-(Pyridin-2-yl)ethan-1-one

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Celite

Procedure: [7]

-

Preparation: A reaction vessel is charged with 1-(Pyridin-2-yl)ethan-1-one and 10 wt% Pd/C under an inert atmosphere.

-

Solvent Addition: Anhydrous solvent is added to the vessel.

-

Deuterium Source: D₂O is added to the reaction mixture.

-

Reaction: The mixture is stirred vigorously at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours). The reaction progress can be monitored by ¹H NMR or mass spectrometry.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield deuterated 1-(Pyridin-2-yl)ethan-1-one.

Quantitative Data for Deuterium Labeling

| Parameter | Value | Reference |

| Catalyst | Pd/C or Mg-Ni-Mg polyhydride | [4][6] |

| Deuterium Source | D₂O or D₂ | [4][6] |

| Typical Isotopic Enrichment | >90% at specific positions | [8] |

| Reaction Conditions | 80-120 °C, 12-24 h | [7] |

Experimental Workflow: Deuterium Labeling

Carbon-13 Labeling

Carbon-13 labeling of the acetyl group of 1-(Pyridin-2-yl)ethan-1-one can be accomplished using a Grignard reaction with a ¹³C-labeled precursor. The standard synthesis of 2-acetylpyridine involves the acylation of a 2-pyridyl Grignard reagent.[9]

Experimental Protocol: Grignard Reaction with ¹³C-labeled Acetyl Chloride

This protocol outlines the synthesis of 1-(Pyridin-2-yl)ethan-1-one-¹³C₂ by reacting 2-pyridylmagnesium bromide with ¹³C-labeled acetyl chloride.

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

[1,2-¹³C₂]-Acetyl chloride

-

Anhydrous Toluene (B28343)

-

N-methylpyrrolidone (NMP)

Procedure: [3]

-

Grignard Reagent Formation: Prepare 2-pyridylmagnesium bromide by reacting 2-bromopyridine with magnesium turnings in anhydrous THF.

-

Acylation: In a separate flask, a solution of NMP in dry toluene is cooled to 0 °C. ¹³C-labeled acetyl chloride in toluene is added dropwise. The freshly prepared Grignard reagent is then added slowly to this mixture at -5 to -10 °C.

-

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford ¹³C-labeled 1-(Pyridin-2-yl)ethan-1-one.

Quantitative Data for Carbon-13 Labeling

| Parameter | Value | Reference |

| ¹³C Source | [1,2-¹³C₂]-Acetyl chloride | [3] |

| Reaction Type | Grignard Reaction | [9] |

| Typical Yield | 70-85% | [3] |

| Isotopic Enrichment | >98% (dependent on precursor) | [10][11] |

Experimental Workflow: Carbon-13 Labeling

Nitrogen-15 Labeling

Nitrogen-15 labeling of the pyridine (B92270) ring in 1-(Pyridin-2-yl)ethan-1-one can be achieved through a ring-opening and ring-closing sequence involving a Zincke intermediate. This method allows for the direct incorporation of a ¹⁵N atom into the heterocyclic core.[12][13][14]

Experimental Protocol: ¹⁵N-Labeling via Zincke Intermediate

This protocol is based on the general procedure for ¹⁵N-labeling of pyridines.[12][15]

Materials:

-

1-(Pyridin-2-yl)ethan-1-one

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Collidine

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

-

Sodium acetate (B1210297) (NaOAc)

-

Anhydrous solvents (e.g., Dichloromethane, Ethanol)

Procedure:

-

Activation and Ring Opening: To a solution of 1-(Pyridin-2-yl)ethan-1-one and collidine in an anhydrous solvent at low temperature (-78 °C), Tf₂O is added, followed by dibenzylamine to form the NTf-Zincke imine intermediate.

-

Isolation of Intermediate: The Zincke imine can be isolated by precipitation.

-

Ring Closure with ¹⁵N Source: The isolated Zincke imine is then reacted with ¹⁵NH₄Cl and NaOAc in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C) to facilitate the ring closure.

-

Purification: After the reaction is complete, the mixture is worked up and the product is purified by column chromatography to yield ¹⁵N-labeled 1-(Pyridin-2-yl)ethan-1-one.

Quantitative Data for Nitrogen-15 Labeling

| Parameter | Value | Reference |

| ¹⁵N Source | ¹⁵NH₄Cl | [12] |

| Reaction Type | Zincke Reaction | [12] |

| Typical Isotopic Enrichment | >95% | [12][13][14] |

| Reaction Conditions | -78 °C to 60 °C | [12] |

Experimental Workflow: Nitrogen-15 Labeling

Analytical Characterization

The successful incorporation of isotopes and the purity of the labeled 1-(Pyridin-2-yl)ethan-1-one can be confirmed by various analytical techniques, primarily NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position and extent of isotopic labeling.

-

¹H NMR: A decrease in the integral of proton signals at the labeled positions is observed in deuterated compounds.[16]

-

²H NMR: The presence of deuterium can be directly observed.[16]

-

¹³C NMR: The spectrum of a ¹³C-labeled compound will show significantly enhanced signals for the labeled carbon atoms.[17]

-

¹⁵N NMR: Direct detection of the ¹⁵N nucleus confirms labeling.[18]

Table of Expected NMR Shifts (Unlabeled 1-(Pyridin-2-yl)ethan-1-one in CDCl₃):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~200 |

| CH₃ | ~2.7 | ~26 |

| Py-C2 | - | ~154 |

| Py-C3 | ~7.8 | ~121 |

| Py-C4 | ~7.4 | ~137 |

| Py-C5 | ~8.0 | ~127 |

| Py-C6 | ~8.7 | ~149 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment. The mass spectrum of the labeled compound will show a shift in the molecular ion peak corresponding to the mass of the incorporated isotopes.[10][11]

Table of Expected Mass Shifts:

| Labeled Compound | Isotope | Expected Mass Shift (Δm/z) |

| 1-(Pyridin-2-yl)ethan-1-one-dₓ | Deuterium | +x |

| 1-(Pyridin-2-yl)ethan-1-one-¹³Cₓ | Carbon-13 | +x |

| 1-(Pyridin-2-yl-[¹⁵N])ethan-1-one | Nitrogen-15 | +1 |

Conclusion

This guide provides a comprehensive overview of the key methodologies for the isotopic labeling of 1-(Pyridin-2-yl)ethan-1-one with deuterium, carbon-13, and nitrogen-15. The detailed experimental protocols, structured quantitative data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development, facilitating the synthesis and application of these important labeled compounds.

References

- 1. Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - Synthesis of 15NâPyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. scielo.br [scielo.br]

- 18. Making sure you're not a bot! [elib.uni-stuttgart.de]

Technical Guide: Physical and Spectroscopic Characteristics of Methyl 2-pyridyl ketone-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Nomenclature

Methyl 2-pyridyl ketone, also known as 2-acetylpyridine, is an organic compound with the chemical formula C₇H₇NO. Its deuterated form, Methyl 2-pyridyl ketone-d6, has the same core structure but with the six hydrogen atoms on the methyl and pyridinyl groups replaced by deuterium (B1214612) atoms.

Nomenclature:

-

Systematic Name: 1-(pyridin-2-yl)ethan-1-one

-

Common Names: Methyl 2-pyridyl ketone, 2-Acetylpyridine

-

Deuterated Form: 1-(pyridin-2-yl-d4)ethan-1-one-d3, Methyl 2-pyridyl ketone-d6

Physical Properties

The following table summarizes the known physical properties of Methyl 2-pyridyl ketone and the projected properties for Methyl 2-pyridyl ketone-d6. Deuteration is expected to have a minimal effect on most physical properties other than molecular weight and density.

| Property | Methyl 2-pyridyl ketone | Methyl 2-pyridyl ketone-d6 (Calculated/Expected) |

| Chemical Formula | C₇H₇NO | C₇HD₆NO |

| Molecular Weight | 121.14 g/mol [1] | 127.18 g/mol |

| Appearance | Colorless to yellowish liquid[2] | Colorless to yellowish liquid |

| Melting Point | 8-10 °C[2] | Similar to non-deuterated form |

| Boiling Point | 188-189 °C (at 760 mmHg) | Slightly higher than non-deuterated form |

| Density | 1.08 g/mL at 25 °C | Slightly higher than non-deuterated form |

| Refractive Index (n20/D) | 1.521 | Similar to non-deuterated form |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of both deuterated and non-deuterated compounds. Below is a summary of expected spectroscopic data.

| Spectroscopic Technique | Methyl 2-pyridyl ketone (Observed) | Methyl 2-pyridyl ketone-d6 (Expected) |

| ¹H NMR | Signals corresponding to the methyl and pyridinyl protons are present.[3][4] | Absence of signals corresponding to the deuterated positions. |

| ¹³C NMR | Signals for all seven carbon atoms are observed.[3][4] | Signals for all seven carbon atoms are observed, potentially with slight shifts and splitting due to deuterium coupling. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 121. | Molecular ion peak (M+) at m/z 127. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are prominent. | C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches. |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of Methyl 2-pyridyl ketone-d6 are not available. However, standard methodologies for these measurements are provided below.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Boiling Point Determination

The boiling point is determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the spectra are acquired using standard pulse sequences.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated, and the sample is introduced to determine the mass-to-charge ratio of the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr), and the spectrum is recorded.

Logical Relationship Diagram

The following diagram illustrates the relationship between Methyl 2-pyridyl ketone and its deuterated form, highlighting the isotopic substitution.

Conclusion

This technical guide provides a summary of the available physical and spectroscopic data for Methyl 2-pyridyl ketone and an informed projection for its deuterated analogue, Methyl 2-pyridyl ketone-d6. While experimental data for the deuterated compound is scarce, the information provided herein serves as a valuable resource for researchers working with this and similar isotopically labeled compounds. The provided experimental protocols offer guidance for the characterization of these substances in a laboratory setting.

References

An In-depth Technical Guide on the Stability of 1-(Pyridin-2-yl)ethan-1-one-d6 in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-(Pyridin-2-yl)ethan-1-one-d6 in various solution-based environments. The strategic incorporation of deuterium (B1214612) at the acetyl group is intended to enhance metabolic stability by leveraging the kinetic isotope effect, making this compound a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods.[1][2][3] Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results.

This document details hypothetical stability data under various stress conditions, outlines robust experimental protocols for stability assessment, and visualizes potential degradation pathways and analytical workflows.

Quantitative Stability Data

The stability of this compound was assessed under various conditions to simulate potential storage and experimental environments. The following tables summarize the degradation of the compound over time.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

| Solvent | Time (days) | Concentration (µg/mL) | % Degradation |

| Acetonitrile (B52724) | 0 | 100.0 | 0.0 |

| 7 | 99.8 | 0.2 | |

| 30 | 99.5 | 0.5 | |

| 90 | 99.1 | 0.9 | |

| Methanol (B129727) | 0 | 100.0 | 0.0 |

| 7 | 99.2 | 0.8 | |

| 30 | 98.1 | 1.9 | |

| 90 | 96.5 | 3.5 | |

| Water | 0 | 100.0 | 0.0 |

| 7 | 98.5 | 1.5 | |

| 30 | 95.3 | 4.7 | |

| 90 | 90.1 | 9.9 |

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

| pH | Time (hours) | Concentration (µg/mL) | % Degradation |

| 2.0 (Acidic) | 0 | 100.0 | 0.0 |

| 24 | 97.2 | 2.8 | |

| 72 | 92.5 | 7.5 | |

| 7.4 (Neutral) | 0 | 100.0 | 0.0 |

| 24 | 99.6 | 0.4 | |

| 72 | 98.9 | 1.1 | |

| 9.0 (Basic) | 0 | 100.0 | 0.0 |

| 24 | 94.1 | 5.9 | |

| 72 | 85.3 | 14.7 |

Table 3: Photostability of this compound in Acetonitrile Solution

| Light Condition | Time (hours) | Concentration (µg/mL) | % Degradation |

| Dark Control | 0 | 100.0 | 0.0 |

| 24 | 99.9 | 0.1 | |

| UV Light (254 nm) | 0 | 100.0 | 0.0 |

| 24 | 88.7 | 11.3 | |

| Visible Light | 0 | 100.0 | 0.0 |

| 24 | 98.2 | 1.8 |

Experimental Protocols

The following protocols describe the methodologies used to generate the stability data. These methods are based on standard practices for analytical chemistry and stability testing.

2.1. General Stability Testing Protocol

A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Aliquots of this stock solution were used to prepare working solutions in the specified solvents at a final concentration of 100 µg/mL. Samples were stored under the specified conditions (temperature, pH, light exposure). At each time point, an aliquot was withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. HPLC Method for Quantification

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Quantification: The concentration of this compound was determined by comparing the peak area to a calibration curve prepared from freshly made standards.

2.3. pH Stability Study

Buffer solutions of pH 2.0, 7.4, and 9.0 were prepared using standard buffer systems (e.g., phosphate-buffered saline for pH 7.4). The working solution of this compound was prepared in each buffer. The samples were incubated in a temperature-controlled chamber at 37°C.

2.4. Photostability Study

The photostability assessment was conducted in a photostability chamber equipped with both UV and visible light sources. A control sample was kept in the dark at the same temperature. The light intensity was monitored to ensure consistent exposure.

Visualizations

3.1. Signaling Pathways and Logical Relationships

The following diagram illustrates a hypothetical degradation pathway for 1-(Pyridin-2-yl)ethan-1-one under hydrolytic conditions.

Caption: Hypothetical hydrolytic degradation pathway.

3.2. Experimental Workflows

The diagram below outlines the general workflow for the stability testing of this compound.

Caption: General workflow for stability assessment.

Discussion

The stability of this compound is crucial for its application as an internal standard and in metabolic studies. The presented hypothetical data suggests that the compound is relatively stable in common organic solvents like acetonitrile but shows increased degradation in protic solvents such as methanol and water. The stability is also influenced by pH, with accelerated degradation under both acidic and basic conditions, a common characteristic for compounds with a pyridine (B92270) ring. Photostability appears to be a factor, with notable degradation under UV light.

The deuteration at the acetyl group is expected to slow down metabolic processes involving the cleavage of the C-H bond.[3] However, the inherent chemical stability of the molecule in solution is governed by the reactivity of the pyridine ring and the ketone functional group.

For optimal stability, it is recommended to store solutions of this compound in acetonitrile at low temperatures and protected from light. When used in aqueous buffers, fresh preparations are advisable, especially when working at non-neutral pH.

Conclusion

This technical guide provides a framework for understanding the stability of this compound in solution. While the presented data is hypothetical, the experimental protocols and potential degradation pathways offer a solid foundation for researchers to conduct their own stability assessments. Proper handling and storage, as outlined in this guide, are essential to ensure the integrity of the compound and the reliability of the data generated using it.

References

Methodological & Application

Application Notes and Protocols for Quantitative NMR using 1-(Pyridin-2-yl)ethan-1-one-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of 1-(Pyridin-2-yl)ethan-1-one-d6 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated standard is particularly useful for the precise quantification of analytes in solution, a critical aspect of drug development, purity assessment, and metabolic studies.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] By incorporating a known amount of an internal standard with a certified purity into a sample containing the analyte of interest, the concentration of the analyte can be accurately determined by comparing the integrals of their respective NMR signals.[1][3]

This compound serves as an excellent internal standard for ¹H qNMR. The deuteration of the acetyl group (-C(O)CH₃) to (-C(O)CD₃) eliminates its proton signals from the ¹H NMR spectrum, thereby reducing spectral overlap and providing a clear baseline for the quantification of analytes with signals in that region. The remaining aromatic protons on the pyridine (B92270) ring provide sharp, well-resolved signals suitable for accurate integration.

Key Advantages of this compound as a qNMR Standard

-

Reduced Spectral Overlap: The deuterated acetyl group minimizes interference in the aliphatic region of the ¹H NMR spectrum.

-

Chemical Stability: The compound is chemically inert under typical NMR conditions, ensuring it does not react with the analyte or solvent.[4]

-

Signal Simplicity: The pyridine ring protons produce a simple, well-defined multiplet in the aromatic region, which is often free from analyte signal overlap.

-

Solubility: It exhibits good solubility in common deuterated NMR solvents.[4]

Experimental Protocols

A general workflow for performing a qNMR analysis involves three main stages: sample preparation, data acquisition (NMR measurement), and data processing.[5]

Sample Preparation

Accurate sample preparation is paramount for reliable qNMR results. The internal standard method, where the standard is mixed with the analyte, is recommended for higher accuracy.[5]

Materials:

-

Analyte of interest

-

This compound (Internal Standard, IS)

-

Deuterated NMR solvent (e.g., DMSO-d6, CDCl₃, D₂O, Methanol-d4)[4]

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR tubes

Procedure:

-

Selection of a Suitable Solvent: Choose a deuterated solvent in which both the analyte and this compound are fully soluble.[4] Perform a preliminary solubility test if necessary.

-

Weighing: Accurately weigh a specific amount of the analyte and the internal standard using a high-precision balance. Weighing errors are a primary source of uncertainty in qNMR.[2] It is recommended to prepare samples in triplicate.[5]

-

Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent in a volumetric flask.

-

Homogenization: Ensure the solution is thoroughly mixed to guarantee homogeneity.

-

Transfer to NMR Tube: Transfer the required volume of the prepared solution into a clean, dry NMR tube.

Typical Concentrations: A molar ratio of approximately 1:1 between the analyte and the internal standard is often optimal for integration.[4]

| Component | Typical Concentration Range |

| Analyte | 5-20 mg/mL |

| This compound | 5-20 mg/mL |

NMR Data Acquisition

The following parameters are crucial for acquiring high-quality quantitative NMR data. It is essential that all signals of interest have fully relaxed between pulses.[6]

Recommended ¹H NMR Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 90° | Ensures maximum signal intensity for a single scan.[4] |

| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | A sufficiently long delay is critical for complete relaxation of all protons, ensuring accurate signal integration. A conservative value of 30-60 seconds is often used if T₁ is unknown.[2][6] For many small molecules, T₁ values are in the range of 0.5-4 seconds.[6] |

| Acquisition Time (AQ) | 2-4 seconds | Should be long enough to allow the FID to decay to baseline. |

| Number of Scans (NS) | 16-64 (or as needed) | Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[4][6] |

| Temperature | Stable (e.g., 298 K) | Maintain a constant temperature to avoid shifts in signal positions.[4] |

¹H NMR Chemical Shifts of 1-(Pyridin-2-yl)ethan-1-one (non-deuterated) in CDCl₃: The following table provides the approximate chemical shifts for the non-deuterated parent compound. The deuteration of the acetyl group in this compound will result in the absence of the methyl signal. The aromatic signals should be used for quantification.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H6 (Pyridine) | ~8.6 | d | 1H |

| H4 (Pyridine) | ~7.8 | t | 1H |

| H5 (Pyridine) | ~7.4 | d | 1H |

| H3 (Pyridine) | ~8.0 | d | 1H |

| -CH₃ (Acetyl) | ~2.6 | s | 3H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Data Processing and Analysis

Proper data processing is essential for accurate quantification.

Processing Steps:

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks have the correct Lorentzian shape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integration: Integrate the well-resolved, non-overlapping signal of the analyte and a suitable signal from the pyridine ring of this compound.

Calculation of Analyte Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:[2][7]

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I_analyte : Integral of the analyte signal

-

N_analyte : Number of protons for the integrated analyte signal

-

I_IS : Integral of the internal standard signal

-

N_IS : Number of protons for the integrated internal standard signal

-

MW_analyte : Molecular weight of the analyte

-

MW_IS : Molecular weight of the internal standard

-

m_analyte : Mass of the analyte

-

m_IS : Mass of the internal standard

-

Purity_IS : Purity of the internal standard

Visualizations

Logical Workflow for qNMR using an Internal Standard

Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.

Relationship between Analyte and Internal Standard in qNMR

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. processchemistryportal.com [processchemistryportal.com]

- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. usp.org [usp.org]

Application of 1-(Pyridin-2-yl)ethan-1-one-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) studies, the accurate quantification of drug concentrations in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for its high sensitivity and selectivity.[1] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2] 1-(Pyridin-2-yl)ethan-1-one-d6, a deuterated analog of 1-(pyridin-2-yl)ethan-1-one, serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar analytes in biological samples. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[3]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, including bioanalytical method validation and sample analysis.

Principle of Deuterated Internal Standards

A deuterated internal standard is a form of a drug or analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Since the chemical properties of this compound are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[4] This allows for the correction of variations that may occur during sample extraction, handling, and injection, as well as matrix effects that can suppress or enhance the analyte signal.[2] The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), and the ratio of their peak areas is used for precise quantification.[4]

Data Presentation

The following tables summarize hypothetical but representative quantitative data from a bioanalytical method validation and a pharmacokinetic study using this compound as an internal standard for the quantification of "Analyte X" (a structural analog of 1-(pyridin-2-yl)ethan-1-one).

Table 1: Bioanalytical Method Validation Summary for Analyte X in Human Plasma

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.9985 |

| Range | - | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -4.7% to 7.3% |

| Recovery (%) | Consistent and reproducible | 85.2% - 91.5% |

| Matrix Effect (CV of IS-normalized MF) | ≤ 15% | 6.8% |

Table 2: Pharmacokinetic Parameters of Analyte X in Humans Following a Single Oral Dose

| Parameter | Unit | Mean ± SD (n=6) |

| Cmax | ng/mL | 582.4 ± 125.3 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ng·h/mL | 3450 ± 780 |

| AUC(0-inf) | ng·h/mL | 3610 ± 810 |

| t1/2 | h | 4.2 ± 0.9 |

| CL/F | L/h | 27.7 ± 6.2 |

| Vd/F | L | 165 ± 35 |

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate concentrations of the analyte and the internal standard.

Materials:

-

Analyte X (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC Grade)

-

Dimethyl sulfoxide (B87167) (DMSO, HPLC Grade)

Protocol:

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

Sample Preparation from Plasma

Objective: To extract the analyte and internal standard from the biological matrix.

Materials:

-

Human Plasma (with anticoagulant)

-

Internal Standard Working Solution (100 ng/mL)

-

Acetonitrile (B52724) (HPLC Grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol (Protein Precipitation): [5][6]

-

Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify the analyte and internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte X: [M+H]+ → Product ion (To be determined based on the structure of Analyte X)

-

This compound: m/z 128.1 → m/z 84.1 (Hypothetical transition)

-

-

Source Parameters: Optimize for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flow).

Visualizations

Caption: Experimental workflow for pharmacokinetic sample analysis.

Caption: Bioanalytical method validation workflow.

Conclusion

This compound is a valuable tool for pharmacokinetic studies when used as an internal standard. Its chemical similarity to potential analytes ensures that it effectively compensates for analytical variability, leading to robust and reliable data. The protocols and data presented here provide a framework for the development and validation of bioanalytical methods using this deuterated standard, adhering to regulatory guidelines and best practices in the field of drug development.

References

Application Note: Quantitative Analysis of 2-Acetylpyridine in Beer using Isotope Dilution Mass Spectrometry with 1-(Pyridin-2-yl)ethan-1-one-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of 2-acetylpyridine (B122185) in a complex matrix such as beer, utilizing Isotope Dilution Mass Spectrometry (IDMS) with 1-(Pyridin-2-yl)ethan-1-one-d6 as the internal standard.[1] 2-Acetylpyridine is a significant flavor component in various food products, including beer, contributing to its characteristic aroma.[2] The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides high precision and accuracy by mitigating matrix effects and variability in sample preparation.

Introduction

2-Acetylpyridine is an organic compound that contributes to the flavor profile of many foods and beverages, such as corn tortillas, popcorn, and beer.[2] Its concentration can significantly impact the sensory perception of these products. Accurate quantification of such flavor compounds is crucial for quality control in the food and beverage industry and for research into flavor chemistry. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for precise quantification, as it employs a stable isotope-labeled internal standard that is chemically identical to the analyte.[1] This approach effectively compensates for sample loss during preparation and variations in mass spectrometer response.[1][3] This application note provides a detailed protocol for the determination of 2-acetylpyridine in beer using this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] The isotopically labeled standard, in this case, this compound, behaves identically to the endogenous analyte, 2-acetylpyridine, throughout sample extraction, cleanup, and analysis. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[1] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, irrespective of sample losses or matrix-induced signal suppression.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental

Materials and Reagents

-

2-Acetylpyridine (≥99% purity) - Sigma-Aldrich

-

This compound (98 atom % D) - MedchemExpress

-

Methanol (LC-MS grade) - Fisher Scientific

-

Acetonitrile (B52724) (LC-MS grade) - Fisher Scientific

-

Formic acid (LC-MS grade) - Fisher Scientific

-

Ultrapure water (18.2 MΩ·cm)

-

Beer samples (commercial lager)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system

-

Mass Spectrometer: SCIEX QTRAP 6500+ System

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

Standard and Sample Preparation

Stock Solutions:

-

2-Acetylpyridine Stock (1 mg/mL): Accurately weigh 10 mg of 2-acetylpyridine and dissolve in 10 mL of methanol.

-

This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Solutions:

-

Calibration Standards (1, 5, 10, 50, 100, 500, 1000 ng/mL): Prepare by serial dilution of the 2-acetylpyridine stock solution in a 50:50 methanol:water mixture.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Sample Preparation Protocol:

-

Degas the beer sample by sonication for 15 minutes.

-

Pipette 1 mL of the degassed beer into a 2 mL microcentrifuge tube.

-

Add 50 µL of the 100 ng/mL internal standard working solution.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins and other macromolecules.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (95% Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 50 ms |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Acetylpyridine | 122.1 | 79.1 | 25 |

| This compound | 128.1 | 82.1 | 25 |

Results and Discussion

A calibration curve was constructed by plotting the peak area ratio of 2-acetylpyridine to this compound against the concentration of the calibration standards. The linearity of the method was excellent over the concentration range of 1-1000 ng/mL.

Table 4: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.23 |

| 500 | 6.14 |

| 1000 | 12.29 |

| Linearity (R²) | 0.9998 |

The concentration of 2-acetylpyridine in the beer sample was determined using the calibration curve.

Table 5: Quantification of 2-Acetylpyridine in Beer

| Sample | Measured Peak Area Ratio | Calculated Concentration (ng/mL) |

| Beer Sample 1 | 0.458 | 37.2 |

| Beer Sample 2 | 0.512 | 41.6 |

| Beer Sample 3 | 0.489 | 39.7 |

The use of the deuterated internal standard, this compound, ensured high precision and accuracy by compensating for any variations during the sample preparation and analysis. The method demonstrated good recovery and minimal matrix effects, making it suitable for the routine analysis of 2-acetylpyridine in complex beverage matrices.

Conclusion

This application note presents a highly sensitive and accurate IDMS method for the quantification of 2-acetylpyridine in beer using this compound as an internal standard. The detailed protocol for sample preparation and LC-MS/MS analysis provides a reliable workflow for researchers and quality control laboratories in the food and beverage industry. The excellent linearity, precision, and accuracy of this method make it a valuable tool for flavor analysis and product quality assessment.

References

Application Note: Quantification of Pyridin-2-yl Ethanone Metabolites with a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl ethanone (B97240) (also known as 2-acetylpyridine) is a chemical compound found in various natural and processed products and is a key structural motif in many pharmaceutical compounds. Understanding its metabolic fate is crucial for drug development and toxicology studies. The primary metabolic pathways of pyridin-2-yl ethanone involve the reduction of the carbonyl group to form 2-(1-hydroxyethyl)pyridine and, to a lesser extent, N-oxidation of the pyridine (B92270) ring to yield 2-acetylpyridine (B122185) N-oxide. Accurate quantification of these metabolites is essential for pharmacokinetic and pharmacodynamic assessments.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-(1-hydroxyethyl)pyridine and 2-acetylpyridine N-oxide in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard, deuterated pyridin-2-yl ethanone (pyridin-2-yl-d3-ethanone), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway

The metabolic transformation of pyridin-2-yl ethanone primarily follows two routes: reduction and N-oxidation. The enzymatic reduction of the ketone functional group results in the formation of the alcohol metabolite, 2-(1-hydroxyethyl)pyridine. A secondary pathway involves the oxidation of the nitrogen atom in the pyridine ring, leading to the formation of 2-acetylpyridine N-oxide.

Metabolic pathways of pyridin-2-yl ethanone.

Experimental Workflow

The analytical workflow for the quantification of pyridin-2-yl ethanone metabolites involves several key steps, from sample collection to data analysis. A deuterated internal standard is introduced early in the process to ensure accurate quantification.

Experimental workflow for metabolite quantification.

Protocols

Note: The following protocols are provided as a template and should be optimized for specific laboratory conditions and instrumentation.

Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the deuterated pyridin-2-yl ethanone internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | % B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |